molecular formula C15H11NO5 B1292299 4-Acetoxy-3'-nitrobenzophenone CAS No. 890099-62-4

4-Acetoxy-3'-nitrobenzophenone

Cat. No. B1292299
CAS RN: 890099-62-4
M. Wt: 285.25 g/mol
InChI Key: XLRLBGPZDRRKTM-UHFFFAOYSA-N
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Description

4-Acetoxy-3’-nitrobenzophenone is an organic compound that belongs to the class of benzophenones . It is usually synthesized by the reaction of 4-acetamidobenzenesulfonyl chloride and 3-nitrobenzoyl chloride.


Synthesis Analysis

The synthesis of 4-Acetoxy-3’-nitrobenzophenone involves taking N-p-methoxypheny-N-(acetyl) methyleneimine as a raw material and carrying out cyclization reaction . The reaction involves the use of a phase transfer catalyst, which has the advantages of shortening the reaction period, improving the reaction total yield, and improving the reaction yield and product purity .


Molecular Structure Analysis

The molecular formula of 4-Acetoxy-3’-nitrobenzophenone is C15H11NO5 . The InChI code is 1S/C15H11NO5/c1-10(17)21-14-4-2-3-12(9-14)15(18)11-5-7-13(8-6-11)16(19)20/h2-9H,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 4-Acetoxy-3’-nitrobenzophenone is 285.25 g/mol . It has a computed XLogP3 value of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound is a solid at room temperature .

Scientific Research Applications

Chemical Education

In chemical education, 4-Acetoxy-3’-nitrobenzophenone is used to demonstrate various chemical reactions and principles. It provides a practical example for teaching concepts such as nitration, acetylation, and the electronic effects of substituents on benzene rings.

Each of these applications showcases the versatility and importance of 4-Acetoxy-3’-nitrobenzophenone in scientific research. Its unique chemical properties make it a valuable compound across multiple fields of study .

properties

IUPAC Name

[4-(3-nitrobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c1-10(17)21-14-7-5-11(6-8-14)15(18)12-3-2-4-13(9-12)16(19)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRLBGPZDRRKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641707
Record name 4-(3-Nitrobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-3'-nitrobenzophenone

CAS RN

890099-62-4
Record name 4-(3-Nitrobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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